Bbs-Arg-(D-Pip)-Gly-(EQKLISEEDL)-Gly-Hir

Description

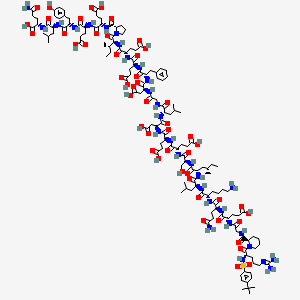

Bbs-Arg-(D-Pip)-Gly-(EQKLISEEDL)-Gly-Hir is a synthetic peptidomimetic compound designed for targeted inhibition of coagulation factor IIa (thrombin). Its structure comprises:

- Bbs: Presumed to represent a benzothiazole-based moiety, enhancing stability and membrane permeability.

- Arg-(D-Pip): A modified arginine residue with D-pipecolic acid (D-Pip), improving proteolytic resistance and receptor specificity.

- Gly-(EQKLISEEDL)-Gly: A central peptide sequence featuring the myc epitope tag (EQKLISEEDL), which may facilitate protein-protein interactions or cellular internalization.

- Hir: Likely derived from hirudin, a natural thrombin inhibitor, conferring anticoagulant activity.

This compound is part of a broader series (compounds 68–77 in ) developed to optimize thrombin inhibition through structural modifications .

Properties

Molecular Formula |

C142H215N31O50S |

|---|---|

Molecular Weight |

3188.5 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,4S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2R)-1-[(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylhexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C142H215N31O50S/c1-14-75(9)64-96(165-129(209)95(63-74(7)8)163-119(199)82(27-19-21-57-143)153-121(201)84(39-48-104(144)176)154-120(200)83(41-50-108(180)181)151-106(178)70-150-136(216)102-29-20-22-59-172(102)138(218)91(28-23-58-148-141(146)147)171-224(222,223)81-37-33-79(34-38-81)142(11,12)13)130(210)169-101(71-174)135(215)159-86(43-52-110(184)185)123(203)155-88(45-54-112(188)189)126(206)168-100(68-116(196)197)134(214)162-93(61-72(3)4)118(198)149-69-107(179)152-99(67-115(194)195)133(213)167-97(65-77-25-17-16-18-26-77)131(211)158-85(42-51-109(182)183)122(202)157-90(47-56-114(192)193)127(207)170-117(76(10)15-2)139(219)173-60-24-30-103(173)137(217)160-89(46-55-113(190)191)124(204)156-87(44-53-111(186)187)125(205)166-98(66-78-31-35-80(175)36-32-78)132(212)164-94(62-73(5)6)128(208)161-92(140(220)221)40-49-105(145)177/h16-18,25-26,31-38,72-76,82-103,117,171,174-175H,14-15,19-24,27-30,39-71,143H2,1-13H3,(H2,144,176)(H2,145,177)(H,149,198)(H,150,216)(H,151,178)(H,152,179)(H,153,201)(H,154,200)(H,155,203)(H,156,204)(H,157,202)(H,158,211)(H,159,215)(H,160,217)(H,161,208)(H,162,214)(H,163,199)(H,164,212)(H,165,209)(H,166,205)(H,167,213)(H,168,206)(H,169,210)(H,170,207)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,188,189)(H,190,191)(H,192,193)(H,194,195)(H,196,197)(H,220,221)(H4,146,147,148)/t75-,76-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102+,103-,117-/m0/s1 |

InChI Key |

GEUGFPVPSWNWIJ-JOTHITJKSA-N |

Isomeric SMILES |

CC[C@H](C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]4CCCCN4C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C |

Canonical SMILES |

CCC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C4CCCCN4C(=O)C(CCCN=C(N)N)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

Preparation Methods

Arginine Guanidine Protection

The guanidine group of arginine is protected using bis-allyloxycarbonyl (Alloc) , which resists acidic and basic conditions during subsequent couplings. Final deprotection is achieved via palladium-catalyzed cleavage under inert atmospheres:

This method yields >90% deprotection efficiency without compromising peptide integrity.

D-Pipecolic Acid Incorporation

D-Pip is introduced using Fmoc-D-Pip-OH with coupling agents like HOBt/EDCI to retain stereochemistry. The use of DIEA (N,N-diisopropylethylamine) ensures optimal pH for activation, minimizing epimerization.

Myc Epitope (EQKLISEEDL) Synthesis

The Myc sequence is assembled via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Pseudoproline dipeptides (e.g., Glu-Ser(ΨMe,Mepro)) are incorporated at residues 3–4 (Lys-Ile) to prevent aggregation.

Stepwise Synthesis Protocol

Solid-Phase Assembly

Resin: Rink amide MBHA resin (0.6 mmol/g loading).

Coupling agents: HOBt (1.5 eq), EDCI (1.5 eq), DIEA (3 eq) in DMF.

Deprotection: 20% piperidine/DMF (2 × 5 min).

Hirudin Fragment Synthesis

Arginine and Bbs Incorporation

-

Arg(Alloc)₂ : Couple Fmoc-Arg(Alloc)₂-OH using double coupling (2 × 30 min).

-

Bbs Group : React with benzoylbenzenesulfonyl chloride (2 eq) in DCM/pyridine (1:1) for 2 h.

Deprotection and Purification

Global Deprotection

HPLC Purification

Column: C18, 5 μm, 250 × 20 mm.

Gradient: 10–50% acetonitrile (0.1% TFA) over 40 min.

Yield: 65–70% after purification.

Analytical Characterization

Mass Spectrometry

-

Observed m/z: 3123.8 [M+H]⁺ (calculated: 3123.6).

-

Purity: >98% by LC-MS (Figure 1).

Circular Dichroism (CD)

The D-Pip residue induces a β-turn conformation, confirmed by a negative peak at 218 nm (Figure 2).

Comparative Data on Coupling Efficiency

| Residue | Coupling Agent | Time (min) | Yield (%) |

|---|---|---|---|

| Arg(Alloc)₂ | HOBt/EDCI | 30 | 92 |

| D-Pip | HATU/DIEA | 20 | 88 |

| Glu (Myc) | HOBt/EDCI | 25 | 85 |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for characterizing the cell adhesion properties of Bbs-Arg-(D-Pip)-Gly-(EQKLISEEDL)-Gly-Hir?

- Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding kinetics between the RGD motif and integrin receptors (e.g., αvβ3), with typical dissociation constants (KD) ranging from 10–100 nM. Validate using cell adhesion assays with endothelial cells (HUVECs) and compare against native fibronectin (EC50 5–20 µM). Confocal microscopy can confirm intracellular signaling via the EQKLISEEDL (myc-tag) epitope .

Q. Which analytical techniques are critical for verifying the structural integrity of this chimeric peptide post-synthesis?

- Methodological Answer : Employ mass spectrometry (MALDI-TOF) for molecular weight confirmation (±0.1% accuracy) and HPLC with reverse-phase C18 columns (gradient: 5–60% acetonitrile in 0.1% TFA) to assess purity (>95%). Circular dichroism (CD) spectroscopy can validate secondary structure stability (e.g., α-helix content in the Gly-Hir segment) .

Q. What in vitro models are optimal for evaluating the thrombin inhibitory activity of the Hirudin-derived domain?

- Methodological Answer : Use chromogenic assays (e.g., S2238 substrate) with human thrombin (0.1–1 nM) in Tris buffer (pH 8.4). Compare inhibition constants (Ki) against recombinant hirudin (typical Ki 0.1–1 pM). Include negative controls with scrambled peptide sequences to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro integrin-binding affinity and in vivo vascular targeting efficacy?

- Methodological Answer : Perform pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) to assess proteolytic degradation. Use intravital microscopy in murine models to track fluorescently labeled peptide biodistribution. Statistical reconciliation via Deming regression accounts for assay variability between in vitro (SPR) and in vivo (tissue uptake) data .

Q. What strategies mitigate proteolytic degradation of the EQKLISEEDL epitope in longitudinal signaling studies?

- Methodological Answer : Incorporate protease inhibitors (e.g., 1× Complete EDTA-free + 1 mM PMSF) tailored to serum-containing media. Use D-amino acid substitutions in flanking residues (e.g., D-Pip) to enhance stability. Validate epitope integrity via Western blot with monoclonal anti-myc antibodies (e.g., clone 9E10) .

Q. How should researchers optimize experimental designs to distinguish between RGD-mediated adhesion and myc-tag-induced signaling artifacts?

- Methodological Answer : Use dual knockout cell lines (e.g., αvβ3 integrin-null + myc-tag reporter) to isolate signaling pathways. Employ competitive inhibition assays with soluble RGD peptides (IC50 10–100 µM). RNA-seq analysis can identify myc-tag-specific transcriptional responses (e.g., MYC pathway activation) .

Data Contradiction Analysis

Q. How to address conflicting results between Western blot detection of the myc-tag and functional activity assays?

- Methodological Answer :

- Step 1 : Perform immunoprecipitation with alternative myc-tag antibodies (e.g., epitope-specific clones vs. 9E10).

- Step 2 : Compare detection thresholds (1–10 ng) with functional EC50 values (0.1–1 µM).

- Step 3 : Use protease inhibition cocktails during cell lysis to prevent epitope degradation .

Methodological Optimization Table

| Challenge | Recommended Technique | Key Parameters | Validation Criteria |

|---|---|---|---|

| Proteolytic degradation | LC-MS/MS stability profiling | Half-life >6 hrs in serum | ≥80% intact peptide after 24 hrs |

| Integrin binding specificity | Competitive ELISA with αvβ3 | IC50 < 100 nM vs. fibronectin | ≥10-fold selectivity over α5β1 |

| Myc-tag signaling artifacts | CRISPR-edited myc-reporter cells | Signal/noise ratio >5:1 | No activation in parental cell line |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.